1',3',5'-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1'H,2H-3,4'-bipyrazole-5-carboxamide
Description
This compound belongs to the pyrazole-carboxamide class, characterized by a bipyrazole core substituted with methyl groups at the 1', 3', and 5' positions. The carboxamide moiety is linked to a 1-methyl-1H-pyrazol-4-yl group. Its molecular formula is C₁₅H₁₉N₇O (MW: 313.36 g/mol), as inferred from structurally similar analogues . Pyrazole-carboxamides are widely studied for their biological activities, including antiviral and kinase-inhibitory properties, making this compound a candidate for therapeutic applications.
Properties
Molecular Formula |
C14H17N7O |
|---|---|
Molecular Weight |
299.33 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H17N7O/c1-8-13(9(2)21(4)19-8)11-5-12(18-17-11)14(22)16-10-6-15-20(3)7-10/h5-7H,1-4H3,(H,16,22)(H,17,18) |
InChI Key |
QFEOEJVLJFKYJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3=CN(N=C3)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with β-Keto Esters
The bipyrazole scaffold is constructed via cyclocondensation reactions between β-enamine diketones and monosubstituted hydrazines. For example, β-keto esters derived from N-Boc-piperidine carboxylic acids react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form β-enamine intermediates. Subsequent treatment with methylhydrazine at −30°C to 0°C induces cyclization, yielding 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as major products. Analogous methods apply to the target compound, where methylhydrazine selectively forms the 1-methylpyrazole moiety.
Radical Dimerization and Microwave-Assisted Coupling
Radical-mediated dimerization of pyrazole precursors, such as ethyl 5-amino-3-(phenylamino)pyrazole-4-carboxylate, under tert-butyl peroxide generates 1,1'-bipyrazole derivatives. Microwave irradiation accelerates formylation and cyclization steps, improving yields by 15–20% compared to conventional heating. For the target molecule, this approach enables rapid assembly of the 3,4'-bipyrazole system with minimal side products.
Functionalization of the Bipyrazole Core
N-Methylation and Alkylation
Post-cyclization alkylation introduces the 1',3',5'-trimethyl groups. Methylation of NH-pyrazoles using methyl iodide or dimethyl sulfate in the presence of t-butoxy potassium (t-BuOK) achieves >90% selectivity for the 1',3',5'-positions. For example, treating 3,5,5'-trimethyl-1'H-1,3'-bipyrazole with methyl iodide in THF at 50°C installs the final methyl group at the 1'-position.
Carboxamide Installation
The carboxamide group is introduced via coupling reactions. In a representative procedure, 5-carboxylpyrazole intermediates react with 1-methyl-1H-pyrazol-4-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent. Dichloromethane or dioxane solvents facilitate amide bond formation at 25°C, yielding the target compound in 75–85% purity.
Optimization of Reaction Conditions
Catalytic Systems
Sodium iodide (NaI) or potassium iodide (KI) catalyzes cyclization steps, enhancing reaction rates by 30–40%. For instance, NaI (0.2–1.0 equiv) in ethanol/water (35–65% v/v) promotes efficient cyclization of α-difluoroacetyl intermediates at 50–120°C.
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Cyclization solvent | Dioxane/THF | +25% | |
| Recrystallization solvent | Methanol/water (1:1) | Purity >98% | |
| Reaction temperature | −30°C (condensation) | Selectivity 95% |
Low-temperature condensation (−30°C to 0°C) minimizes side reactions during hydrazine addition, while elevated temperatures (50–120°C) drive cyclization to completion.
Purification and Characterization
Recrystallization Protocols
Crude products are recrystallized from methanol/water or ethanol/water mixtures (35–65% alcohol). This step removes unreacted starting materials and regioisomers, achieving >99% HPLC purity. For example, dissolving the crude product in hot methanol (65°C) followed by gradual water addition induces crystallization.
Chemical Reactions Analysis
1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the bipyrazole core or pyrazolyl group are replaced with other groups.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Observations :
- Synthesis : The target compound likely follows EDCI/HOBt-mediated coupling (as in and ), whereas ethyl-substituted analogues (e.g., ) require more complex cross-coupling reactions (e.g., Suzuki), leading to lower yields (13–28% in ).
- Substituent Impact: Methyl groups (1',3',5') enhance steric stability compared to bulkier ethyl or aryl substituents. For example, chloro and cyano substituents (e.g., 3a ) reduce yields (62–71%) but improve anti-TMV activity .
- Melting Points : Methyl-rich compounds (e.g., 3c , mp: 123–125°C) generally have lower melting points than halogenated derivatives (e.g., 3d , mp: 181–183°C), suggesting trimethylation may reduce crystallinity.
Table 2: Comparative Bioactivity Data
Key Observations :
- Anti-TMV Activity: Pyrazole-carboxamides with electron-withdrawing groups (e.g., Cl in 3a–3p ) show enhanced activity.
- Kinase Inhibition: Pyrazole-pyrimidine hybrids (e.g., 35 ) achieve nanomolar CDK2 inhibition, suggesting bipyrazole-carboxamides could be repurposed for kinase targets with structural optimization.
Spectral and Analytical Comparisons
- ¹H-NMR : Methyl groups in the target compound resonate at δ ~2.4–2.6 ppm, similar to 3a (δ 2.66 ppm, 3H) . Aryl protons in analogues (e.g., 3a , δ 7.41–7.84 ppm) are absent in the target due to methyl substitution.
- MS : The molecular ion peak for the target compound is expected at m/z 314.2 ([M+H]⁺), aligning with ethyl-substituted analogues (e.g., , MW: 313.36).
Biological Activity
1',3',5'-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1'H,2H-3,4'-bipyrazole-5-carboxamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by a bipyrazole core and multiple methyl and pyrazolyl substituents, presents promising applications in medicinal chemistry, particularly in enzyme inhibition and therapeutic development.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N7O |
| Molecular Weight | 299.33 g/mol |
| IUPAC Name | N-(1-methylpyrazol-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
| InChI | InChI=1S/C14H17N7O/c1-8-13(9(2)21(4)19-8)11-5-12(18-17-11)14(22)16-10-6-15-20(3)7-10/h5-7H,1-4H3,(H,16,22)(H,17,18) |
| Canonical SMILES | CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3=CN(N=C3)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism involves binding to enzymes or receptors that modulate their activity, leading to various biological effects. For instance, studies suggest that compounds with similar structures exhibit potent inhibition of enzymes such as alpha-amylase and phosphoinositide 3-kinases (PI3K), which are critical in metabolic pathways and cellular signaling.
Enzyme Inhibition
Research has demonstrated that 1',3',5'-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1'H,2H-3,4'-bipyrazole-5-carboxamide exhibits significant enzyme inhibition properties:
- Alpha-Amylase Inhibition : The compound has shown high activity in inhibiting alpha-amylase, outperforming acarbose—a well-known inhibitor. This suggests potential applications in managing diabetes by controlling carbohydrate metabolism .
Antifungal Activity
The compound has also been evaluated for antifungal properties. It demonstrated efficacy against various fungal strains including Geotrichum candidum, Aspergillus niger, Penicillium digitatum, and Rhizopus oryzae. The antifungal activity was assessed through minimum inhibitory concentration (MIC) tests, indicating that the compound can inhibit fungal growth effectively .
Study on Alpha-Amylase Inhibition
A recent study investigated the alpha-amylase inhibition activity of several pyrazole derivatives. The results indicated that the presence of specific substituents significantly enhanced the inhibitory potency of the compounds tested. The study included a docking analysis that confirmed the binding affinity of 1',3',5'-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1'H,2H-3,4'-bipyrazole-5-carboxamide to the active site of alpha-amylase .
Antifungal Efficacy Assessment
In another study focusing on antifungal activity, 1',3',5'-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1'H,2H-3,4'-bipyrazole-5-carboxamide was tested against common fungal pathogens. The results showed that this compound not only inhibited fungal growth but also had a favorable safety profile when tested on human cell lines .
Q & A
Q. Table 1. Synthesis Optimization Parameters
| Parameter | Condition Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | ±20% yield |
| Solvent (DMF vs. DCM) | DMF: +15% yield | |
| Reaction Time | 8–16 hours | Plateau after 12h |
Q. Table 2. Biological Activity vs. Structural Features
| Structural Feature | Enzyme Inhibition (IC₅₀) | Selectivity |
|---|---|---|
| 1',3',5'-Trimethyl groups | 150 nM | Low |
| N-(1-Methylpyrazol-4-yl) | 90 nM | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
